molecular formula C16H19N5O2S B5476550 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5476550
M. Wt: 345.4 g/mol
InChI Key: JKYNTTZHUXSNAX-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, a sulfonamide group, and a 2-methylbenzyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-12-6-4-5-7-14(12)9-21-10-15(8-17-21)19-24(22,23)16-11-20(3)18-13(16)2/h4-8,10-11,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNTTZHUXSNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with a 2-methylbenzyl halide.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonyl chloride can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions. The compound’s ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes or receptors is of particular interest in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-nitrobenzene: Similar in structure but lacks the pyrazole rings and sulfonamide group.

    2-Methylbenzyl pyrazole: Contains the pyrazole ring and 2-methylbenzyl group but lacks the sulfonamide group.

    Sulfonamide derivatives: Various sulfonamide compounds with different substituents on the sulfonamide group.

Uniqueness

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of two pyrazole rings, a sulfonamide group, and a 2-methylbenzyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to interact with multiple biological targets and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.

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